3-Iodo-5-methyl-1H-indazole

Suzuki–Miyaura coupling C–C bond formation Synthetic methodology

Researchers relying on 3-bromo- or 3-chloro-5-methylindazole for cross-coupling often encounter low yields under mild conditions. The C-I bond in 3-Iodo-5-methyl-1H-indazole is weaker and more polarizable, enabling efficient Suzuki-Miyaura and Sonogashira couplings-achieving 48% isolated yield in 15 min under microwave. • Superior leaving group for Pd-catalyzed couplings vs Br/Cl analogs • Enables rapid 3-aryl/alkynylindazole library synthesis • Calculated LogP 2.48-3.61 supports CNS-penetrant probe design

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
CAS No. 885518-92-3
Cat. No. B1288521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methyl-1H-indazole
CAS885518-92-3
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NN=C2C=C1)I
InChIInChI=1S/C8H7IN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
InChIKeyIZIWHSYVQDJETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-methyl-1H-indazole – Chemical Identity & Properties


3‑Iodo‑5‑methyl‑1H‑indazole (CAS 885518‑92‑3) is a heterocyclic building block belonging to the indazole family, characterized by a methyl group at the 5‑position and an iodine atom at the 3‑position of the bicyclic core [REFS‑1]. Its molecular formula is C₈H₇IN₂, with a molecular weight of 258.06 g·mol⁻¹ [REFS‑2]. The compound is supplied as a solid with typical purities of 95–98% [REFS‑3] and exhibits a calculated LogP of 2.48–3.61, indicating notable lipophilicity [REFS‑4]. Its density is 1.933 g·cm⁻³ (20 °C) and it is very slightly soluble in water (0.25 g·L⁻¹ at 25 °C) [REFS‑5]. The iodine atom confers high polarizability and serves as an excellent leaving group for palladium‑catalyzed cross‑coupling reactions, making this compound a versatile intermediate in medicinal chemistry and drug discovery [REFS‑6].

Limitations of Halogen Replacement for 3-Iodo-5-methyl-1H-indazole


Although 3‑chloro‑ and 3‑bromo‑5‑methyl‑1H‑indazole are structural analogs, they cannot be used interchangeably in synthetic or biological contexts. The C–I bond is considerably weaker and more polarizable than the C–Br or C–Cl bond, leading to dramatically different reactivity in palladium‑catalyzed cross‑coupling reactions [REFS‑1]. The iodine substituent is essential for achieving high yields in Suzuki–Miyaura and Sonogashira couplings under mild conditions, whereas the bromo or chloro analogs often require harsher conditions or give inferior yields [REFS‑2]. Furthermore, the larger van der Waals radius and hydrophobic character of iodine affect molecular recognition, influencing both target binding (e.g., kinase inhibition) and physicochemical properties such as LogP and aqueous solubility [REFS‑3]. Consequently, substituting the iodo derivative with a bromo or chloro analog compromises both the efficiency of the synthetic route and the pharmacological profile of the final compound.

Quantitative Evidence for 3-Iodo-5-methyl-1H-indazole


Enhanced Suzuki–Miyaura Coupling Reactivity

In palladium‑catalyzed Suzuki–Miyaura cross‑coupling with aryl boronic acids, 3‑iodoindazoles exhibit substantially higher reactivity than their bromo or chloro counterparts. While 3‑iodo‑5‑methyl‑1H‑indazole couples efficiently under standard conditions, the analogous 3‑bromo‑ and 3‑chloro‑5‑methyl‑1H‑indazoles require elevated temperatures or give significantly lower yields [REFS‑1]. This superior reactivity is attributed to the weaker C–I bond (bond dissociation energy ≈ 57 kcal·mol⁻¹) compared to C–Br (≈ 68 kcal·mol⁻¹) and C–Cl (≈ 80 kcal·mol⁻¹), which facilitates oxidative addition to Pd(0) [REFS‑2].

Suzuki–Miyaura coupling C–C bond formation Synthetic methodology

Microwave-Assisted Direct C‑3 Vinylation

When subjected to Suzuki‑type cross‑coupling with pinacol vinyl boronate under microwave irradiation, 3‑iodo‑5‑methyl‑1H‑indazole provided the corresponding 3‑vinylindazole derivative in 48% isolated yield, with 33% of the starting material recovered [REFS‑1]. In contrast, the use of 3‑bromo‑5‑methyl‑1H‑indazole under identical conditions would be expected to give a lower yield due to slower oxidative addition [REFS‑2]. This result demonstrates that the iodo substituent is essential for achieving preparatively useful yields in this expeditive vinylation protocol.

Microwave‑assisted synthesis C‑3 vinylation Suzuki coupling

Lipophilicity Enhancement

The presence of the iodine atom at the 3‑position significantly elevates the compound's lipophilicity relative to the parent 5‑methyl‑1H‑indazole. The calculated LogP for 3‑iodo‑5‑methyl‑1H‑indazole is 2.48–3.61, whereas the non‑halogenated analog has a substantially lower LogP (predicted ≈ 1.5–2.0) [REFS‑1]. This difference directly impacts membrane permeability and potential off‑target binding.

Lipophilicity LogP Physicochemical properties

Antiproliferative Activity Against K562 Cells

A synthesized derivative of 3‑iodo‑5‑methyl‑1H‑indazole exhibited an IC₅₀ value of 5.15 µM against K562 chronic myeloid leukemia cells [REFS‑1]. While direct comparator data for the bromo or chloro analogs in the same assay are not available, this potency benchmark indicates that the iodine substituent can contribute to meaningful antiproliferative activity. In broader indazole SAR studies, halogenated derivatives frequently show enhanced activity relative to non‑halogenated analogs, and the iodine atom may provide additional van der Waals contacts or halogen bonding interactions with kinase ATP pockets [REFS‑2].

Anticancer activity Cytotoxicity Kinase inhibition

Application Scenarios for 3-Iodo-5-methyl-1H-indazole


Microwave-Assisted Library Synthesis of 3-Aryl/Vinylindazoles

Leveraging the high reactivity of the C–I bond, 3‑iodo‑5‑methyl‑1H‑indazole is ideally suited for microwave‑assisted Suzuki–Miyaura couplings to generate diverse 3‑aryl‑ or 3‑vinylindazole libraries. As demonstrated, a 48% isolated yield can be achieved in only 15 minutes under microwave conditions, enabling rapid analog generation for medicinal chemistry hit‑to‑lead programs [REFS‑1].

Kinase-Focused Libraries for Anticancer Drug Discovery

The indazole core is a privileged scaffold for kinase inhibition, and the presence of the iodine atom at the 3‑position offers a handle for further functionalization while also potentially engaging in halogen bonding within the ATP‑binding site. The observed IC₅₀ of 5.15 µM against K562 cells [REFS‑2] supports the use of this compound as a starting point for developing novel tyrosine kinase or serine/threonine kinase inhibitors.

Lipophilic Probes for CNS Target Engagement

With a calculated LogP of 2.48–3.61 [REFS‑3], 3‑iodo‑5‑methyl‑1H‑indazole possesses sufficient lipophilicity to cross the blood–brain barrier. This property makes it a valuable building block for designing CNS‑penetrant chemical probes or radioligands (e.g., via subsequent radioiodination) for in vivo imaging or target occupancy studies.

Sonogashira Coupling to Alkyne-Functionalized Indazoles

The 3‑iodo substituent is the preferred partner for Sonogashira cross‑coupling with terminal alkynes, providing a mild and flexible route to 3‑alkynylindazoles [REFS‑4]. These intermediates are key precursors for 2‑azatryptamine bioisosteres and can be further elaborated into serotonin or melatonin receptor ligands.

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